molecular formula C15H15NO4S B2822178 N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421490-97-2

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2822178
CAS No.: 1421490-97-2
M. Wt: 305.35
InChI Key: UHUFWEOEHLPHDV-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a 3-hydroxy-3-(thiophen-2-yl)propyl chain. The hydroxyl group enhances hydrophilicity, while the thiophene moiety may contribute to π-π interactions in biological systems. Its structural uniqueness lies in the combination of a heteroaromatic thiophene and a polar hydroxypropyl chain, distinguishing it from other benzodioxole carboxamides.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-11(14-2-1-7-21-14)5-6-16-15(18)10-3-4-12-13(8-10)20-9-19-12/h1-4,7-8,11,17H,5-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUFWEOEHLPHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzo[d][1,3]dioxole intermediate.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the hydroxylated intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant antioxidant properties. Studies have shown that such compounds can scavenge free radicals, which are implicated in various pathophysiological conditions. For instance, the ability of these compounds to inhibit the formation of hydroxyl radicals and superoxide anions has been documented, suggesting their potential use in treating oxidative stress-related diseases .

Pharmacological Properties
The compound's structure allows it to interact with biological targets effectively. Preliminary studies suggest that it may have anti-inflammatory and neuroprotective effects. These properties are particularly relevant in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .

Materials Science

Polymer Synthesis
this compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. The thiophene moiety contributes to the electrical conductivity of polymers, making them suitable for applications in organic electronics and sensors .

Nanocomposite Development
The compound has been explored as a component in nanocomposites, particularly when combined with nanoparticles such as gold or silver. These nanocomposites exhibit improved catalytic properties and can be utilized in environmental remediation processes, such as the degradation of pollutants .

Environmental Science

Pollutant Degradation
Research has indicated that this compound can facilitate the degradation of hazardous organic pollutants in wastewater treatment processes. Its ability to generate reactive oxygen species under UV light makes it a promising candidate for photocatalytic applications .

Case Studies

Study Objective Findings
Study on Antioxidant PropertiesInvestigate radical scavenging activityDemonstrated significant inhibition of hydroxyl radical formation
Polymer Synthesis ResearchDevelop conductive polymersEnhanced mechanical properties and conductivity observed
Environmental Remediation StudyAssess pollutant degradation efficiencyEffective degradation of organic pollutants under UV irradiation

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzo[d][1,3]dioxole ring system can interact with aromatic residues in proteins, while the thiophene ring can participate in π-π stacking interactions. The hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

All analogs share the benzo[d][1,3]dioxole-5-carboxamide core but differ in substituents:

Compound Name Substituent Group Key Structural Features Reference
Target Compound 3-hydroxy-3-(thiophen-2-yl)propyl Hydroxyl, thiophene, propyl chain N/A
N-(3-(trifluoromethyl)phenyl) analog (IIc) 3-(trifluoromethyl)phenyl Electron-withdrawing CF₃ group
N-(heptan-4-yl) analog (FEMA 4232) Heptan-4-yl Long aliphatic chain
N-(5-Methylisoxazol-3-yl) analog 5-Methylisoxazol-3-yl Heterocyclic isoxazole
N-Phenyl analog (3z) Phenyl Simple aromatic substituent

Key Insight : The target compound’s hydroxy-thiophene-propyl group introduces both hydrogen-bonding capacity (via hydroxyl) and aromatic interactions (via thiophene), unlike analogs with purely hydrophobic (e.g., heptan-4-yl) or electron-deficient (e.g., CF₃) substituents.

Antidiabetic Potential

Toxicity and Hazard Profiles

  • N-(5-Methylisoxazol-3-yl) analog : Classified as acutely toxic (Category 4 oral, H302) and irritating to skin (H315) and eyes (H319) .

Physicochemical and Solid-State Properties

  • Crystalline Forms () : A patented benzodioxole carboxamide with chloro and methoxyazetidinyl substituents exhibits multiple crystalline forms, enhancing stability and bioavailability .
  • Target Compound : The hydroxy group may promote polymorphism or hydrate formation, differing from analogs with bulky hydrophobic substituents.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, with CAS number 1421490-97-2, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO4SC_{15}H_{15}NO_{4}S, and it has a molecular weight of 305.4 g/mol. The structure features a benzo[d][1,3]dioxole core linked to a thiophene moiety via a propyl chain, which is hydroxylated at the 3-position. This configuration is significant as it may influence the compound's biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The synthesized derivatives demonstrated IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent activity compared to standard drugs like doxorubicin .

  • Cytotoxicity : The cytotoxic effects were evaluated using the SRB assay, which measures cell viability post-treatment. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving:
    • EGFR Inhibition : Compounds inhibited epidermal growth factor receptor (EGFR) signaling pathways known to promote tumor growth.
    • Cell Cycle Arrest : Analysis showed that treated cells exhibited altered cell cycle progression, leading to apoptosis.
    • Mitochondrial Pathway Activation : Changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were noted, suggesting involvement in mitochondrial-mediated apoptosis .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with biological targets at a molecular level, further supporting their potential as therapeutic agents .

Other Biological Activities

In addition to anticancer properties, compounds with similar structural motifs have been investigated for other biological activities:

Comparative Analysis of Similar Compounds

Compound NameCAS NumberAnticancer IC50 (µM)Target Activity
This compound1421490-97-21.54 - 4.52EGFR inhibition
DoxorubicinN/A7.46 - 8.29Topoisomerase II inhibition
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide1421527-01-6Data not availableAnticancer activity reported

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions optimized for yield and purity. Key steps include:

Coupling Reactions : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to facilitate cross-coupling between thiophene and benzo[d][1,3]dioxole precursors .

Hydroxypropyl Group Introduction : Employ nucleophilic substitution or reductive amination under controlled pH (7–9) and temperature (60–80°C) .

Purification : Flash column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted intermediates .

Q. Table 1: Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Thiophene CouplingPd(PPh₃)₄, DMF, 80°C, 12h65–70
HydroxypropylationNaBH₄, EtOH, RT, 6h55–60
Final AmidationDCC, DMAP, CH₂Cl₂, 0°C→RT75–80

Q. How is the compound structurally characterized?

Methodological Answer: Characterization employs:

NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies protons (δ 6.8–7.5 ppm for aromatic groups) and carbons (δ 100–160 ppm for heterocycles) .

Mass Spectrometry (HRMS) : Exact mass confirmed via ESI-HRMS (e.g., [M+H]⁺ at m/z 386.0921) .

Infrared Spectroscopy (IR) : Peaks at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C in benzodioxole) .

Advanced Research Questions

Q. How do structural modifications in the thiophene moiety affect bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Thiophene Position : 2-Thiophenyl (vs. 3-substituted) enhances binding to kinase targets (IC₅₀: 0.8 μM vs. 2.3 μM) due to optimal steric alignment .
  • Electron-Withdrawing Groups : Nitro substituents reduce solubility but increase cytotoxicity (e.g., IC₅₀: 1.2 μM in HeLa cells) .

Q. Table 2: SAR of Thiophene Derivatives

SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)Reference
2-Thiophenyl0.8 (Kinase A)0.15
3-Nitro-2-thiophenyl1.2 (HeLa)0.05
5-Methyl-2-thiophenyl2.1 (Kinase A)0.30

Q. What computational methods model its interactions with biological targets?

Methodological Answer:

Molecular Docking (AutoDock Vina) : Predicts binding to ATP pockets (e.g., binding energy: −9.2 kcal/mol for PI3Kγ) .

DFT Calculations (Gaussian 16) : Optimizes geometry and identifies H-bond donors (amide NH → kinase Asp933) .

Crystallographic Refinement (SHELXL) : Resolves electron density maps for co-crystals with target proteins (R-factor: 0.18) .

Q. What metabolic pathways are involved in its pharmacokinetics?

Methodological Answer: In vitro/in vivo studies show:

Phase I Metabolism : Cytochrome P450 (CYP3A4) mediates hydroxylation at the benzodioxole ring (t₁/₂: 2.1h in human microsomes) .

Phase II Conjugation : Glucuronidation of hydroxylated metabolites increases water solubility (CLₐₚₚ: 12 mL/min/kg in rats) .

Excretion : >80% eliminated via renal pathways as glucuronide conjugates .

Q. Table 3: Metabolic Parameters

ParameterValueModel SystemReference
t₁/₂ (Microsomes)2.1hHuman Liver
CLₐₚₚ12 mL/min/kgRat (IV)
Renal Excretion82%Rat (Urine)

Q. How is its stability assessed under varying experimental conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C (N₂ atmosphere) .

pH Stability : Stable at pH 5–8 (24h, 37°C; >90% intact) but hydrolyzes in acidic conditions (pH 2: t₁/₂ 4h) .

Light Sensitivity : UV-Vis monitoring (λₘₐₓ 320nm) shows <5% degradation under ambient light (7 days) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.